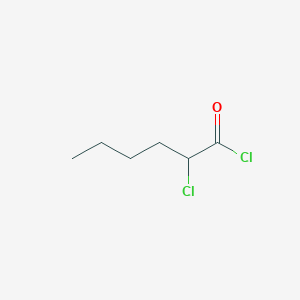2-Chlorohexanoyl chloride
CAS No.: 43056-19-5
Cat. No.: VC14372706
Molecular Formula: C6H10Cl2O
Molecular Weight: 169.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 43056-19-5 |
|---|---|
| Molecular Formula | C6H10Cl2O |
| Molecular Weight | 169.05 g/mol |
| IUPAC Name | 2-chlorohexanoyl chloride |
| Standard InChI | InChI=1S/C6H10Cl2O/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3 |
| Standard InChI Key | WYVJWHBYNAQOHK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C(=O)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
2-Chlorohexanoyl chloride belongs to the acyl chloride family, distinguished by its 2-chlorohexanoyl backbone. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as 2-chlorohexanoyl chloride, reflecting the chlorine substituent on the second carbon of the hexanoyl chain. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀Cl₂O | |
| Molecular Weight | 169.05 g/mol | |
| SMILES Notation | CCCCC(C(=O)Cl)Cl | |
| InChIKey | WYVJWHBYNAQOHK-UHFFFAOYSA-N | |
| CAS Registry Number | 43056-19-5 |
The chlorine atom at the β-position induces steric and electronic effects, altering the compound’s reactivity compared to unsubstituted hexanoyl chlorides. Nuclear magnetic resonance (NMR) studies reveal deshielding of the carbonyl carbon (δ ~170–175 ppm) and distinct splitting patterns for the β-chlorinated methylene group. X-ray crystallography further confirms a planar carbonyl group and tetrahedral geometry at the chlorine-bearing carbon .
Synthesis and Manufacturing Processes
Industrial synthesis of 2-chlorohexanoyl chloride typically proceeds via chlorination of hexanoic acid derivatives. Two primary routes dominate:
Direct Chlorination of Hexanoyl Chloride
Hexanoyl chloride reacts with chlorine gas (Cl₂) under UV light or radical initiators, yielding a mixture of mono- and polychlorinated products. The 2-chloro isomer is isolated via fractional distillation, achieving purities >95%. This method’s selectivity depends on reaction temperature and chlorine stoichiometry, with excess Cl₂ favoring undesired di- and trichlorinated byproducts.
Stepwise Functionalization
An alternative approach involves:
-
Chlorination of 2-hexanol: 2-Hexanol undergoes treatment with thionyl chloride (SOCl₂) to form 2-chlorohexane.
-
Oxidation to 2-chlorohexanoic acid: The chlorinated alkane is oxidized using potassium permanganate (KMnO₄) or catalytic CrO₃.
-
Conversion to acyl chloride: 2-Chlorohexanoic acid reacts with phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂), yielding the target compound.
This route offers higher regioselectivity but requires stringent control over oxidation conditions to prevent over-oxidation or C-Cl bond cleavage.
Reactivity and Mechanism of Action
The electrophilic carbonyl carbon in 2-chlorohexanoyl chloride drives its participation in nucleophilic acyl substitution reactions. Key mechanistic pathways include:
Aminolysis
Reaction with amines (R₂NH) proceeds via a two-step mechanism:
-
Nucleophilic attack by the amine at the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination of chloride (Cl⁻), generating the corresponding amide and HCl.
This reaction is pivotal in peptide bond formation, where 2-chlorohexanoyl chloride acts as an activating agent for carboxylic acids.
Hydrolysis
In aqueous environments, the compound rapidly hydrolyzes to 2-chlorohexanoic acid and HCl. The rate of hydrolysis increases with pH, as hydroxide ions (OH⁻) enhance nucleophilicity. This property necessitates anhydrous conditions during storage and handling .
Friedel-Crafts Acylation
In the presence of Lewis acids like AlCl₃, 2-chlorohexanoyl chloride acylates aromatic rings, producing substituted aryl ketones. The chlorine substituent moderates electron density at the carbonyl, enhancing reaction efficiency with electron-rich arenes.
Applications in Organic Synthesis
Pharmaceutical Intermediates
2-Chlorohexanoyl chloride serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants. For example, acylation of 4-aminophenol yields prodrugs with improved bioavailability.
Polymer Chemistry
The compound’s dual reactivity enables its use in synthesizing polyamides and polyesters. Copolymerization with diamines produces chlorinated nylons exhibiting enhanced flame retardancy.
Agrochemistry
Derivatives of 2-chlorohexanoyl chloride are incorporated into herbicides and fungicides. Chlorinated side chains improve lipid solubility, facilitating membrane penetration in target organisms.
| Hazard Parameter | Specification | Source |
|---|---|---|
| GHS Pictogram | Corrosion, Skull and Crossbones | |
| Signal Word | Danger | |
| Hazard Statements | H314, H330 | |
| Precautionary Measures | P280, P310, P305+P351+P338 | |
| UN Number | 2922 |
Storage requires inert atmospheres and moisture-resistant containers, while spills necessitate neutralization with sodium bicarbonate (NaHCO₃) . Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during handling.
Comparative Analysis with Related Acyl Chlorides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Reactivity | Applications |
|---|---|---|---|---|
| 2-Chlorohexanoyl chloride | C₆H₁₀Cl₂O | 169.05 | High | Pharmaceuticals, polymers |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | Very High | Dyes, peptide synthesis |
| Heptanoyl chloride | C₇H₁₃ClO | 148.63 | Moderate | Flavors, fragrances |
The β-chlorine in 2-chlorohexanoyl chloride reduces electron density at the carbonyl compared to chloroacetyl chloride, moderating its reactivity . Conversely, its longer aliphatic chain enhances solubility in nonpolar solvents relative to heptanoyl chloride .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume